恩拉霉素A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enramycin A is a peptide antibiotic known for its strong activity against Gram-positive bacteria. It is particularly effective against harmful intestinal Clostridium, showcasing its potential as a new feed additive with significant market potential. The unique molecular structure of Enramycin A contributes to its antibacterial mechanism and its standing in the domestic market, with ongoing research focused on its preparation methods (Du Zhi-gan, 2013).

Synthesis Analysis

The synthesis of Enramycin A involves complex processes that include macroporous resin adsorption and reversed phase chromatography purification. A study demonstrated a new purification process for Enramycin A using AB-8 macroporous resin for pre-purification, followed by effective separation of Enramycin A and B through C18 reversed phase chromatography. This method achieved purities up to 98.5% for Enramycin A, with a yield of 29.2%, offering a useful reference for high-purity preparation of Enramycin A (Wu Jiaxin et al., 2014).

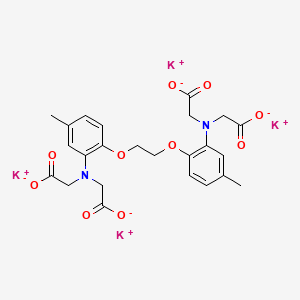

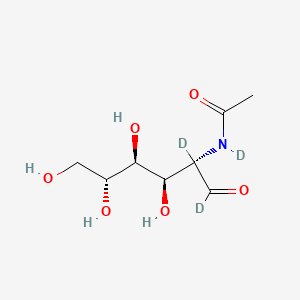

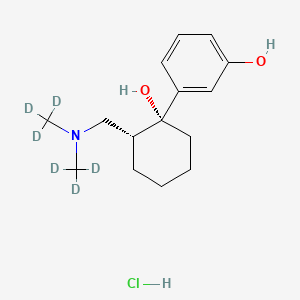

Molecular Structure Analysis

Enramycin A's effectiveness is attributed to its unique molecular structure, which allows for a strong inhibitory effect on Gram-positive bacteria, particularly harmful intestinal Clostridium. The structure contributes to its function as an antibiotic and its application as a feed additive. The ongoing research in the field aims to further understand and utilize its molecular composition for enhanced antibacterial applications (Du Zhi-gan, 2013).

科学研究应用

畜禽抗生素

恩拉霉素A被广泛用作家禽和猪等牲畜的饲料添加剂 {svg_1} {svg_2}. 它有助于预防细菌感染,加速生长速度,并缓解应激反应 {svg_3}.

坏死性肠炎的预防

This compound对革兰氏阳性肠道病原体(最显著的是产气荚膜梭菌)有效 {svg_4}. 它用于预防这些病原体在猪和鸡体内引起的坏死性肠炎 {svg_5}.

细胞壁生物合成的抑制

This compound作为MurG酶的抑制剂 {svg_6}. MurG是革兰氏阳性细菌细胞壁生物合成所必需的。 通过抑制这一步骤,细胞壁完整性受到严重破坏,导致细胞裂解 {svg_7}.

恩拉霉素残留物的检测

已开发出一种新的灵敏且特异的基于单克隆抗体 (mAb) 的间接竞争酶联免疫吸附测定 (ic-ELISA) 用于检测食用动物组织中的恩拉霉素残留 {svg_8}. 这是确保食品安全至关重要的一步。

抗生素促生长剂

This compound已被用作添加到家禽饲料中的抗生素促生长剂 (AGP),以提高生产 {svg_9}.

抗菌能力

与恩拉霉素的其他成分相比,this compound表现出更高的抗菌能力 {svg_10}. 这使得它成为对抗动物细菌感染的宝贵工具。

作用机制

Enramycin A acts as an inhibitor of the enzyme MurG, which is essential for cell wall biosynthesis in Gram-positive bacteria . MurG catalyzes the transglycosylation reaction in the last step of peptidoglycan biosynthesis. Inhibiting this step greatly compromises cell wall integrity leading to cell lysis .

安全和危害

未来方向

Enramycin A has been found to be very effective against Gram-positive gut pathogens . A research developed a new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to detect enramycin residues in edible animal tissues . This could be a promising direction for future research and applications.

属性

IUPAC Name |

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-5-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-(10-methylundeca-2,4-dienoylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZGNBNNEDCXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CN=C(N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CN=C(N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H138Cl2N26O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Enramycin A exert its antimicrobial activity?

A1: Enramycin A primarily targets bacterial cell wall synthesis. It binds to undecaprenol, a lipid carrier molecule crucial for peptidoglycan synthesis, thereby disrupting cell wall formation and leading to bacterial cell death. []

Q2: Does Enramycin A exhibit bacteriostatic or bactericidal effects?

A2: Research suggests that Enramycin A can display both bacteriostatic and bactericidal effects, depending on the bacterial strain and concentration used. It has been shown to be bactericidal against certain strains, while exhibiting bacteriostatic effects against others. [, ]

Q3: What is the impact of Enramycin A on cardiolipin content in bacteria?

A3: Studies indicate that Enramycin A, particularly when exhibiting bactericidal activity, can lead to an increase in cardiolipin content within bacteria. This increase is often accompanied by a decrease in phosphatidylglycerol levels. []

Q4: What is the molecular formula and weight of Enramycin A?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Enramycin A. Further investigation into its chemical structure is needed to determine these parameters.

Q5: How stable is Enramycin A under different storage conditions?

A5: The provided research primarily focuses on the in vivo application of Enramycin A. While it is known to be stable in feed, further research is needed to understand its stability under various storage conditions, such as temperature, humidity, and light exposure.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Enramycin A?

A6: Enramycin is poorly absorbed from the intestinal lumen when consumed orally. [] A study investigating Enramycin residues in broiler chickens found no detectable levels in muscle and skin, while low levels were detected in the liver and kidney, indicating limited systemic distribution. [] Further research is needed to fully elucidate its ADME profile.

Q7: Has Enramycin A shown efficacy in any specific animal models?

A7: Numerous studies have investigated the effects of Enramycin A on broiler chickens. Results indicate potential benefits for growth performance, feed efficiency, and gut health. [, , , , , , ] Research in rabbits has also shown potential benefits for growth performance and nutrient digestibility. []

Q8: Are there any known mechanisms of resistance to Enramycin A?

A8: While the provided research does not specifically address Enramycin A resistance mechanisms, a study on Escherichia coli found that deletion of the lipoprotein gene rlpA increased susceptibility to several antibiotics, including Enramycin. [] This finding suggests that alterations in bacterial cell wall structure could potentially contribute to resistance. Further research is needed to fully understand the development and spread of resistance to Enramycin A.

Q9: What analytical methods are used to detect and quantify Enramycin A?

A9: High-performance liquid chromatography (HPLC) with UV detection is commonly used for the detection and quantification of Enramycin A in various matrices, including animal tissues and feed. [, , ] Further advancements in analytical techniques, such as LC-MS/MS, may offer enhanced sensitivity and selectivity for analyzing Enramycin A residues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)